molecular formula C17H26N4O4S B5453454 N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B5453454
M. Wt: 382.5 g/mol
InChI Key: NQQJVNCWQXNBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the sulfonamide group in its structure makes it a valuable candidate for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Aminosulfonyl Group:

    Attachment of the Diethylcarboxamide Group: This is usually done through an amidation reaction, where the carboxylic acid derivative is reacted with diethylamine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Biochemistry: The compound is used in enzyme inhibition studies, particularly targeting enzymes that interact with sulfonamide groups.

    Pharmacology: Research is conducted to explore its potential as a drug candidate for various diseases, including bacterial infections and cancer.

    Industrial Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-({[4-(AMINOSULFONYL)PHENYL]AMINO}CARBONYL)-4-METHYLBENZENESULFONAMIDE
  • N-[4-(AMINOSULFONYL)PHENYL]-2-MERCAPTOBENZAMIDE
  • N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is unique due to its specific structural features, such as the tetrahydropyridine ring and the diethylcarboxamide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(4-sulfamoylphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-3-20(4-2)17(23)21-11-9-13(10-12-21)16(22)19-14-5-7-15(8-6-14)26(18,24)25/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,22)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQJVNCWQXNBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.